S-Methyl 2-methylbutanethioate

Description

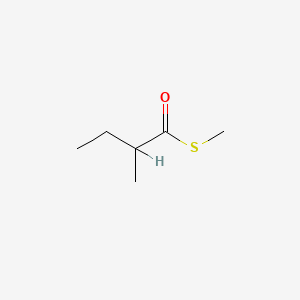

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-methyl 2-methylbutanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMIOPHEADLKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866076 | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats and alcohols | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.028-1.035 | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

42075-45-6 | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42075-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042075456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl 2-methylbutanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METHYL 2-METHYLBUTANETHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/251520LC0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution in Biological Systems

Natural Abundance in Botanical Sources

Detection in Fruit Volatile Profiles (e.g., Cucumis melo L.)

A comprehensive review of volatile sulfur compounds in tropical fruits has listed S-methyl 2-methylbutanethioate as being present in melon. This positions it alongside other thioesters such as S-methyl 3-methylbutanethioate and S-methyl thioacetate (B1230152), which have also been detected in various melon cultivars. The presence and concentration of these sulfur compounds are influenced by the melon's genetic makeup, leading to the distinct aroma profiles observed among different varieties.

Dynamics of Accumulation During Fruit Maturation and Postharvest Ripening

The biosynthesis of volatile compounds, including thioesters, is intricately linked to the ripening process of fruits like the melon. During maturation, a cascade of enzymatic reactions leads to the production of a wide array of aroma compounds. While the general trend for many fruits is an increase in volatile production during ripening and subsequent changes during postharvest storage, specific data on the accumulation dynamics of this compound is limited in publicly available research.

Studies on melon ripening have shown that the concentration of total volatile compounds generally increases as the fruit matures. For instance, in cantaloupe melons, the total volatile content has been observed to increase linearly with increasing maturity. After harvest, the volatile profile continues to evolve. In fresh-cut cantaloupe, for example, the relative percentage of acetate (B1210297) esters decreases during storage, while non-acetate esters increase. Shorter shelf-life melon genotypes, which exhibit a more pronounced climacteric (ethylene-driven ripening) phase, are often correlated with higher levels of esters and sulfur-containing compounds. However, detailed quantitative studies tracking the specific concentration changes of this compound throughout the maturation and postharvest stages of Cucumis melo L. are not extensively documented.

Presence in Fermented and Processed Food Matrices

Identification in Dairy Products, Including Cheese Aroma Components

Thioesters are recognized as important contributors to the characteristic aromas of many cheese varieties. Their formation is often a result of microbial metabolism of amino acids and fatty acids during the ripening process. Specifically, S-methyl thioesters can be produced by various cheese-ripening microorganisms, such as Brevibacterium species, from precursors like methanethiol (B179389) and acyl-CoAs derived from fatty acid or amino acid catabolism.

While direct identification of this compound in cheese is not widely reported in scientific literature, the formation of structurally similar S-methyl thioesters is well-documented. For example, research has shown that brevibacteria can produce a range of S-methyl thioesters, including S-methyl thioisovalerate from the amino acid L-leucine. Given that L-isoleucine is a common amino acid in cheese protein, it is plausible that its degradation could lead to the formation of 2-methylbutanoyl-CoA, a direct precursor to this compound. Studies have also identified S-methyl thioacetate and S-methyl thiopropionate in Camembert cheese. The "cheesy" aroma descriptor is often associated with short- to medium-chain S-methyl thioesters.

Table 1: Examples of S-Methyl Thioesters Identified in Cheese and Their Precursors

| Thioester | Potential Precursor Amino Acid | Cheese Type/Microorganism |

| S-Methyl thioacetate | Alanine/Pyruvate | Camembert, Brevibacterium |

| S-Methyl thiopropionate | Propionic acid | Camembert |

| S-Methyl thioisovalerate | L-leucine | Brevibacterium |

| S-Methyl thioisobutyrate | L-valine | Brevibacterium |

Contribution to Hop Aroma Characteristics in Specific Cultivars

The essential oil of hops (Humulus lupulus L.) is a complex mixture of hundreds of compounds that are crucial for the aroma of beer. While the majority of hop oil is composed of terpenes, sulfur-containing compounds, though present in smaller quantities, can significantly influence the aroma profile.

Research into the sulfur compounds of hop oils has identified several thioesters. A study on Czech hop cultivars identified S-methylthio-hexanoate, S-methyl-thio-isovalerate (S-methyl 3-methylbutanethioate), and S-methyl-thio-butyrate as dominant thioester components. Another investigation into German flavor hop varieties also analyzed for S-methyl 3-methylbutanethioate, finding that its concentration was dependent on the hop variety and harvest date, with higher concentrations found in late-harvested hops. While these findings highlight the presence of thioesters structurally very similar to this compound, direct identification of this specific compound in hop cultivars is not prominently featured in the available literature. The presence of its isomers, however, suggests that the necessary biochemical precursors and pathways for its formation may exist in certain hop varieties.

Table 2: Thioesters Identified in Various Hop Cultivars

| Thioester Identified | Hop Cultivars/Region |

| S-methyl 3-methylbutanethioate | German flavor hops (e.g., Cascade, Hallertau Blanc, Huell Melon, Mandarina Bavaria, Polaris) |

| S-methyl 4-methyl-pentanethioate | German flavor hops |

| S-methylthio-isovalerate | Czech hops |

| S-methylthio-butyrate | Czech hops |

| S-methylthio-hexanoate | Czech hops |

Characterization in Other Complex Food Systems (e.g., Soy Sauce)

Soy sauce, a fermented condiment produced from soybeans and wheat, possesses a complex aroma resulting from the biochemical changes that occur during fermentation. The volatile profile of soy sauce includes a wide range of chemical classes, including alcohols, acids, esters, aldehydes, and sulfur compounds.

While a comprehensive analysis of all volatile compounds in soy sauce is extensive, studies have identified various thioesters that contribute to its savory and complex aroma. A review of the chemical and sensory characteristics of soy sauce notes the presence of S-methyl-3-methylbutanethioate, an isomer of this compound, which imparts a "cheese-like" or "soup-like" aroma. This compound was identified in Chinese low-salt solid-state fermented soy sauce. The formation of such thioesters is attributed to the microbial activity during the lengthy fermentation process, where precursors from the raw materials are transformed into a myriad of aroma-active compounds. The presence of S-methyl-3-methylbutanethioate suggests that the biochemical pathways for the formation of this compound could also be active, although its direct identification has not been explicitly reported in the reviewed literature.

Biosynthetic Pathways and Precursor Metabolism

Enzymatic Formation Mechanisms

The final steps in the synthesis of S-Methyl 2-methylbutanethioate are catalyzed by specific enzymes that assemble the molecule from its immediate precursors. These enzymatic reactions are crucial for the production of this and other related thioesters in various biological systems.

Alcohol acyltransferases (AATs) are a diverse group of enzymes known for catalyzing the final step in the formation of volatile esters by combining an acyl-Coenzyme A (acyl-CoA) with an alcohol. frontiersin.orgscribd.com This catalytic action is also implicated in the synthesis of S-methyl branched-chain thioesters. researchgate.net In this biochemical reaction, the AAT enzyme facilitates the condensation of a branched-chain acyl-CoA with methanethiol (B179389), which serves as the sulfur-containing substrate analogous to an alcohol. researchgate.net

The proposed mechanism involves the formation of a ternary complex between the enzyme, the acyl-CoA, and the thiol. nih.gov AATs catalyze the transfer of the acyl group from the Coenzyme A moiety to the sulfur atom of methanethiol, resulting in the formation of the S-methyl thioester and releasing free Coenzyme A. researchgate.netnih.gov While AATs are broadly studied for their role in producing common esters, their ability to utilize thiols as substrates highlights their versatility in generating a wider range of volatile compounds, including this compound. researchgate.net

Methanethiol (CH₃SH) is the essential sulfur-donating substrate in the biosynthesis of this compound and other S-methyl thioesters. researchgate.net Its availability is a critical factor for the production of these volatile sulfur compounds. In the AAT-mediated reaction, methanethiol functions as the acyl acceptor, with its sulfhydryl group (-SH) acting as the nucleophile that attacks the carbonyl carbon of the acyl-CoA. researchgate.netnih.gov The formation of methanethiol is directly linked to the catabolism of the sulfur-containing amino acid L-methionine, a process discussed in section 3.2.2. The presence and concentration of methanethiol can, therefore, directly influence the rate and volume of thioester production in biological systems. researchgate.netnih.gov

Beyond the AAT-mediated pathways, lipases have been investigated for their catalytic role in esterification and, by extension, thioesterification. Lipases are enzymes that typically hydrolyze fats, but under specific conditions, they can catalyze the reverse reaction to form esters. mdpi.com The fungus Geotrichum candidum is known to produce multiple forms of lipases with varying specificities. mdpi.comnih.gov

Research has demonstrated that lipases can be effective catalysts for esterification reactions, often replacing conventional chemical catalysts. mdpi.com This catalytic activity extends to the formation of thioesters, where a thiol is used in place of an alcohol. In such a lipase-catalyzed thioesterification, the enzyme would facilitate the condensation of a carboxylic acid (like 2-methylbutanoic acid) with methanethiol. While the general catalytic capability of Geotrichum candidum lipase (B570770) in esterification is established, its specific application and efficiency in synthesizing this compound is a subject of targeted investigation. mdpi.com

Table 1: Key Enzymes in this compound Formation

| Enzyme Name | Abbreviation | Function | Substrates | Products |

| Alcohol Acyltransferase | AAT | Catalyzes the condensation of an acyl-CoA and a thiol. frontiersin.org | 2-methylbutyl-CoA, Methanethiol | This compound, Coenzyme A |

| L-Methionine-γ-Lyase | MGL | Degrades L-methionine to produce methanethiol. wikipedia.orgqmul.ac.uk | L-methionine, H₂O | Methanethiol, NH₃, 2-oxobutanoate |

| Lipase | - | Can catalyze thioesterification reactions. mdpi.com | 2-methylbutanoic acid, Methanethiol | This compound, H₂O |

Interconnections with Branched-Chain Amino Acid Metabolism

The carbon backbone of this compound originates from the catabolism of branched-chain amino acids (BCAAs). Similarly, the essential methylthiol group is derived from a sulfur-containing amino acid, creating a direct link between amino acid metabolism and the synthesis of this volatile compound.

The "2-methylbutanoyl" portion of this compound is derived from the catabolism of the branched-chain amino acid L-isoleucine. The metabolic pathway for BCAAs is a multi-step process that converts the amino acid into its corresponding acyl-CoA derivative. frontiersin.org For L-isoleucine, this pathway yields 2-methylbutyl-CoA. This molecule serves as the activated acyl donor in the AAT-catalyzed reaction. researchgate.net The synthesis of branched-chain esters and thioesters is, therefore, dependent on the metabolic flux through the BCAA degradation pathways, which provide the necessary acyl-CoA precursors. frontiersin.org While the provided search results specifically illustrate the pathway for S-methyl 3-methylbutanethioate from 3-methylbutyl-CoA, it is noted that the synthesis of this compound would theoretically proceed from 2-methylbutyl-CoA. researchgate.net

The production of methanethiol, the key sulfur substrate, is primarily accomplished through the action of the enzyme L-Methionine-γ-lyase (MGL). researchgate.netwikipedia.org MGL is a pyridoxal-phosphate-dependent enzyme that catalyzes the γ-elimination reaction of L-methionine. qmul.ac.uk This reaction breaks down L-methionine into methanethiol, α-ketobutyrate (also known as 2-oxobutanoate), and ammonia. wikipedia.orgqmul.ac.uk

This enzyme has been identified in various bacteria, protozoa, and plants. wikipedia.orgnih.gov In organisms like Brevibacterium linens, a bacterium important in cheese ripening, MGL activity is crucial for the formation of volatile sulfur compounds from methionine. nih.gov The activity of MGL is thus the critical link between the cellular pool of L-methionine and the biosynthesis of S-methyl thioesters, providing the necessary methanethiol for the AAT-mediated condensation step. researchgate.netnih.gov

Table 2: Precursor Molecules and Their Metabolic Origins

| Precursor Molecule | Immediate Precursor | Amino Acid Origin | Metabolic Pathway |

| 2-methylbutanoyl group | 2-methylbutyl-CoA | L-isoleucine | Branched-Chain Amino Acid Catabolism |

| S-methyl group | Methanethiol | L-methionine | L-Methionine Degradation via MGL |

Regulatory Mechanisms of Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH) and its Impact on Precursor Availability

The biosynthesis of this compound is intrinsically linked to the catabolism of the branched-chain amino acid (BCAA) L-isoleucine. A critical control point in this metabolic pathway is the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH), a multi-subunit mitochondrial enzyme. wikipedia.org This complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-ketoacids (BCKAs) that are produced from the initial transamination of BCAAs. nih.govfrontiersin.org Specifically, it converts α-keto-β-methylvalerate (the derivative of isoleucine) into α-methylbutyryl-CoA. frontiersin.org The availability of this acyl-CoA precursor is therefore directly dependent on the activity state of the BCKDH complex, which is meticulously regulated by several mechanisms.

The primary regulatory mechanism is a reversible phosphorylation-dephosphorylation cycle. nih.govyoutube.com The activity of the BCKDH complex is suppressed or inactivated by phosphorylation, a reaction catalyzed by a dedicated BCKDH kinase (BDK). frontiersin.orgnih.gov Conversely, the complex is activated through the removal of this phosphate (B84403) group (dephosphorylation) by a specific phosphatase, known as protein phosphatase 2Cm (PP2Cm) or PPM1K. youtube.comnih.govmdpi.com The balance between BDK and PPM1K activity is the principal determinant of BCKDH function and, consequently, the rate of branched-chain acyl-CoA production. nih.gov

Several factors, including metabolic intermediates, hormones, and nutritional status, modulate the activity of BDK and PPM1K, thereby influencing precursor availability.

Allosteric Regulation: The BCKDH kinase is allosterically inhibited by the branched-chain α-ketoacids themselves. frontiersin.orgmdpi.com An accumulation of BCKAs, indicating a high substrate load, leads to the inhibition of BDK. This reduces phosphorylation of the BCKDH complex, leading to its activation and increased catabolism of the BCKAs into acyl-CoA precursors. frontiersin.org

Hormonal Control: Hormones play a significant role in regulating the expression and activity of the BCKDH regulatory enzymes. nih.gov Insulin, for instance, has been shown to suppress BCKDH activity, while glucocorticoids can have opposing effects. nih.gov Female sex hormones, such as estrogen, have also been implicated in the regulation of BDK activity, contributing to observed differences in BCAA metabolism. researchgate.net

Nutritional Status: The body's nutritional state significantly impacts BCKDH activity. During periods of starvation or when consuming a low-protein diet, BDK activity increases, leading to the inactivation of the BCKDH complex. nih.gov This serves to conserve essential branched-chain amino acids for protein synthesis rather than catabolizing them for energy. nih.gov Conversely, conditions like obesity can lead to impaired BCKDH activity through increased BDK expression and decreased PPM1K expression. frontiersin.orgnih.gov Exercise has been shown to activate the BCKDH complex in both liver and muscle, which is associated with a decrease in the amount of BDK bound to the complex. nih.gov

The intricate regulation of the BCKDH complex ensures that the production of α-methylbutyryl-CoA is tightly matched to the physiological needs of the cell. When the complex is highly active, the pool of α-methylbutyryl-CoA increases, making more precursor available for the subsequent enzymatic or spontaneous reactions that can lead to the formation of this compound.

| Regulatory Factor | Mechanism of Action | Effect on BCKDH Activity | Impact on α-Methylbutyryl-CoA Availability | References |

|---|---|---|---|---|

| BCKDH Kinase (BDK) | Phosphorylates and inactivates the E1α subunit of the BCKDH complex. | Decrease | Decrease | frontiersin.orgnih.gov |

| PPM1K Phosphatase (PP2Cm) | Dephosphorylates and activates the E1α subunit of the BCKDH complex. | Increase | Increase | nih.govmdpi.com |

| High Branched-Chain α-Ketoacid (BCKA) Levels | Allosterically inhibit BDK. | Increase | Increase | frontiersin.orgmdpi.com |

| Starvation / Low-Protein Diet | Increases BDK activity to conserve BCAAs. | Decrease | Decrease | nih.gov |

| Exercise | Decreases the amount of BDK bound to the complex. | Increase | Increase | nih.gov |

| Obesity / High Fructose Feeding | Can increase BDK expression and decrease PPM1K expression. | Decrease | Decrease | frontiersin.orgnih.govduke.edu |

Spontaneous Thioester Synthesis in Biological Contexts

While enzymatic catalysis represents the primary route for the synthesis of most biomolecules, the potential for spontaneous, non-enzymatic reactions to form thioesters under biologically plausible conditions is an area of significant chemical interest. Thioesters, such as this compound, are energetically activated forms of carboxylic acids. libretexts.org Their formation typically requires either an enzymatic catalyst or a sufficiently reactive acyl donor that can react with a thiol nucleophile, like methanethiol, without enzymatic assistance.

The principle of non-enzymatic thioester formation has been extensively explored, particularly in the context of prebiotic chemistry, which seeks to understand the origins of metabolic pathways. digitellinc.comspringernature.com These studies have demonstrated that thioesters can form spontaneously in aqueous environments from simple, energy-rich precursors. nih.gov For instance, research has shown that α-ketoacids can react with thiols under certain conditions to generate thioesters. researchgate.net This suggests a plausible non-enzymatic route where an α-ketoacid precursor, such as α-keto-β-methylvalerate, could potentially react directly with methanethiol.

Another potential pathway for spontaneous thioester synthesis involves the reaction of a thiol with a pre-activated carboxylic acid derivative. In modern metabolism, the most common activated acyl group is an acyl-coenzyme A (acyl-CoA) thioester. While the formation of acyl-CoAs from carboxylic acids itself requires enzymatic activation (often via an acyl-AMP intermediate), once formed, acyl-CoA thioesters are intrinsically reactive. libretexts.org These high-energy compounds can participate in acyl transfer reactions. It is chemically feasible that an abundant acyl-CoA, such as α-methylbutyryl-CoA, could undergo a spontaneous, non-enzymatic transthioesterification reaction with another thiol, like methanethiol, if the latter is present in sufficient concentration.

Studies investigating non-enzymatic acylation have highlighted that reactive thioester metabolites, such as malonyl-CoA, can covalently modify proteins in cells without enzymatic catalysis. nih.gov This underscores the inherent chemical reactivity of thioester-containing metabolites within a cellular environment. While these studies focus on acylation of lysine (B10760008) residues on proteins, the principle of a reactive acyl-CoA engaging in a non-enzymatic reaction with a nucleophile is directly applicable. The reaction of an acyl-CoA with a small molecule thiol would be governed by similar principles of chemical reactivity, concentration, and proximity.

Although direct evidence for the spontaneous synthesis of this compound in a biological system is not established, the fundamental chemical principles support its possibility under specific conditions where activated precursors and methanethiol are available.

| Acyl Donor (Activated Precursor) | Thiol Nucleophile | Required Conditions / Context | Plausibility | References |

|---|---|---|---|---|

| α-Keto-β-methylvalerate (an α-ketoacid) | Methanethiol | Presence of catalysts (e.g., metal ions) or specific pH conditions; demonstrated in prebiotic chemistry models. | Theoretically possible, as α-ketoacids are known reactive precursors for non-enzymatic thioester formation. | researchgate.net |

| α-Methylbutyryl-CoA (an acyl-CoA) | Methanethiol | Sufficient concentration of both reactants to allow for spontaneous transthioesterification. | Chemically feasible due to the high-energy nature of the acyl-CoA thioester bond. | libretexts.orgnih.gov |

| α-Methylbutyryl-adenylate (Acyl-AMP) | Methanethiol | Occurs as a transient intermediate during enzymatic acyl-CoA synthesis. | Possible if the intermediate is intercepted by methanethiol before reacting with Coenzyme A, though likely a minor pathway. | libretexts.org |

Advanced Synthetic Methodologies and Chemical Derivatization

Chemoenzymatic Approaches for Stereoselective Synthesis

Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer efficient routes to enantiomerically pure forms of S-methyl 2-methylbutanethioate. These approaches often utilize lipases for their ability to catalyze stereoselective transformations.

Application of Immobilized Lipases for Thioesterification

Immobilized lipases have been successfully employed in the enantioselective esterification of racemic 2-methylbutanoic acid, a direct precursor to this compound. The use of immobilized enzymes offers several advantages, including ease of separation from the reaction mixture, enhanced stability, and the potential for reuse, making the process more cost-effective and sustainable.

In a key study, various immobilized lipases were screened for their ability to resolve (R,S)-2-methylbutanoic acid. The choice of lipase (B570770) was found to be crucial for the selective synthesis of either the (R) or (S) enantiomer of the corresponding ester. For instance, Candida antarctica lipase B has shown a preference for the (R)-enantiomer, while lipases from Candida rugosa or Rhizopus oryzae favor the (S)-enantiomer. nih.gov The subsequent conversion of the enantiomerically enriched 2-methylbutanoic acid to the desired this compound can then be achieved through standard chemical thioesterification procedures.

Development of Continuous Reactor Systems for Enantiomer Production

Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as improved reaction control, enhanced safety, and facile scalability. umontreal.caflinders.edu.au The integration of immobilized enzymes into continuous flow reactors presents a promising strategy for the efficient and scalable production of enantiomerically pure compounds like this compound.

While specific studies on the continuous flow synthesis of this compound are not extensively documented, the principles have been demonstrated for related transformations. For example, the lipase-catalyzed synthesis of thioesters from thiols and vinyl esters has been successfully carried out in a continuous-flow microreactor. mdpi.com This methodology, which achieves high conversions in short reaction times under mild conditions, could be adapted for the synthesis of this compound. mdpi.com Such a system would involve pumping a solution of 2-methylbutanoic acid and methanethiol (B179389) (or a suitable precursor) through a packed-bed reactor containing an immobilized lipase. The continuous removal of the product and unreacted starting materials would drive the reaction towards completion and allow for straightforward purification.

Chemical Synthesis of Stereoisomers

The development of stereoselective chemical routes to access both enantiomers of this compound is crucial for studying their distinct sensory properties and for their application in flavor and fragrance compositions.

Enantioselective Routes to S-Methyl (R)-2-methylbutanethioate and S-Methyl (S)-2-methylbutanethioate

The distinct odors of the enantiomers of this compound, with the (R)-enantiomer described as having a strong, fresh passion fruit aroma and the racemic form having a weaker, less distinct scent, underscore the importance of enantioselective synthesis. leffingwell.com

Enantioselective synthesis of the precursor, 2-methylbutanoic acid, can be achieved through various methods. One notable approach is the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst. wikipedia.org This method provides access to either the (R) or (S) enantiomer of 2-methylbutanoic acid with high enantiomeric excess, depending on the chirality of the BINAP ligand used. Once the desired enantiomer of the carboxylic acid is obtained, it can be converted to the corresponding S-methyl thioester via reaction with methanethiol in the presence of a coupling agent or by conversion to the acid chloride followed by reaction with sodium thiomethoxide.

Preparation of Racemic Mixtures and Strategies for Optical Resolution

Racemic this compound can be readily prepared from racemic 2-methylbutanoic acid. A common laboratory-scale synthesis involves the Grignard reaction of 2-chlorobutane (B165301) with carbon dioxide to produce racemic 2-methylbutanoic acid, which is then converted to the thioester. wikipedia.org

The separation of these racemic mixtures into their constituent enantiomers, a process known as optical resolution, is a critical step in obtaining enantiomerically pure compounds. A classical method for resolving racemic carboxylic acids involves the formation of diastereomeric salts with a chiral amine resolving agent. google.com For 2-methylbutanoic acid, chiral bases such as brucine (B1667951) have been historically used. wikipedia.org The resulting diastereomeric salts, having different physical properties, can be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the enantiomerically pure (R)- and (S)-2-methylbutanoic acids, which can then be converted to the corresponding S-methyl thioesters.

Investigation of Thioester Reactivity in Complex Organic Synthesis

Thioesters are versatile intermediates in organic synthesis due to the unique reactivity of the thioester bond. The carbon-sulfur bond in thioesters is weaker and the carbonyl group is more electrophilic compared to their oxygen-ester counterparts, making them excellent acylating agents and valuable precursors for carbon-carbon bond formation. cymitquimica.com

While specific examples of this compound being employed as a key building block in the total synthesis of complex natural products are not widely reported in the available literature, its reactivity can be inferred from the general behavior of thioesters. Thioesters readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including amines to form amides, alcohols to form esters, and organometallic reagents to form ketones.

The reaction of thioesters with organometallic reagents, such as Grignard reagents or organolithium compounds, provides a powerful method for the formation of carbon-carbon bonds. wikipedia.org In the context of this compound, reaction with an organometallic reagent would lead to the formation of a ketone, where the methylthio group is replaced by the organic moiety from the organometallic reagent. This transformation is highly valuable in the construction of more complex molecular architectures.

Furthermore, thioesters can participate in various coupling reactions, serving as precursors to ketones and other functional groups. The ability of the 2-methylbutanoyl group to be transferred to other molecules makes this compound a potentially useful reagent in the synthesis of complex molecules containing this chiral acyl unit.

General Thioester Participation in Ligation Chemistry (e.g., Branched Peptide Synthesis)

The strategic use of thioester-mediated reactions, most notably Native Chemical Ligation (NCL), represents a cornerstone of modern peptide and protein chemistry. nih.govnih.gov This powerful technique allows for the precise assembly of large polypeptides and complex, non-linear architectures, such as branched peptides, from smaller, unprotected peptide fragments. nih.govsci-hub.se The core of this methodology lies in the unique reactivity of a C-terminal peptide thioester, which chemoselectively reacts with a peptide bearing an N-terminal cysteine residue to form a native peptide bond at the ligation junction. wikipedia.orgbiosyntan.de

The mechanism of NCL is a two-step process that occurs under mild, aqueous conditions at neutral pH. wikipedia.orgscispace.com It begins with a reversible transthioesterification, where the thiol side chain of an N-terminal cysteine residue attacks the C-terminal thioester of another peptide fragment. wikipedia.orgscispace.com This forms a new thioester-linked intermediate. wikipedia.org This intermediate then undergoes a rapid and irreversible intramolecular S-to-N acyl shift, resulting in the formation of a stable, native amide bond at the ligation site. wikipedia.orgscispace.com The high chemoselectivity and efficiency of NCL have made it an indispensable tool for protein synthesis and modification. scispace.com

The application of thioester-mediated ligation extends beyond the linear assembly of proteins to the synthesis of more intricate structures, including branched peptides. Branched peptides, where an additional peptide chain is linked to the side chain of an internal amino acid residue, are important for mimicking post-translational modifications like ubiquitination or for developing novel therapeutic and diagnostic agents.

The synthesis of branched peptides via ligation chemistry is achieved by incorporating an amino acid with a side chain that has been modified to carry a thioester group. For example, the ε-amino group of a lysine (B10760008) residue or the carboxylate side chains of aspartic or glutamic acid can be derivatized to serve as ligation handles. A peptide fragment with a C-terminal thioester can then be ligated to a second peptide fragment containing an N-terminal cysteine, while a third peptide fragment, functionalized with an N-terminal cysteine, can be ligated to the side-chain thioester of the first fragment, creating a defined branch point.

The efficiency of ligation reactions can be influenced by the steric hindrance of the amino acids flanking the ligation site. nih.gov Peptides with C-terminal thioesters adjacent to β-branched amino acids such as valine or isoleucine often exhibit slower ligation kinetics. nih.govnih.gov The structure of the thiol portion of the thioester itself (e.g., alkyl vs. aryl thioesters) also plays a critical role. Aryl thioesters are generally more reactive and can accelerate sluggish ligations. nih.gov The choice of thioester precursor and the synthetic strategy, particularly whether Boc- or Fmoc-based solid-phase peptide synthesis (SPPS) is used, is a key consideration, as thioesters are sensitive to the basic conditions used in Fmoc chemistry. wikipedia.orgacs.org Various strategies have been developed to overcome this limitation, such as the use of thioester surrogates that are converted to the active thioester in the final stages of synthesis. frontiersin.orgacs.org

The table below summarizes various approaches and considerations for the synthesis of peptide thioesters used in ligation chemistry.

| Ligation Strategy/Thioester Type | Precursor/Method | Key Characteristics | Application Notes |

| Boc-SPPS | Direct thioesterification on-resin | Thioesters are stable to the acidic cleavage conditions (e.g., HF). | A robust and direct method for preparing peptide thioesters. wikipedia.org |

| Fmoc-SPPS | Post-synthesis conversion of peptide hydrazides | Avoids exposure of the thioester to basic Fmoc deprotection conditions. | Requires an additional solution-phase conversion step after peptide synthesis. wikipedia.org |

| Safety-Catch Linkers | Sulfonamide-based linkers | The thioester is generated on the solid phase via an N,S-acyl shift after peptide assembly. | Compatible with Fmoc chemistry and effective for residues like Valine. acs.org |

| N-acyl-benzimidazolinone (Nbz) Surrogates | Dawson's Dbz resin | A stable thioester surrogate is formed on-resin and activated for ligation. | High-yielding and compatible with the synthesis of thioamide-containing peptides. nih.gov |

| N,S-Acyl Shift Systems | Peptides with a C-terminal Xaa-Cys sequence | The thioester is generated from a stable precursor under acidic conditions. | Allows for the production of thioesters from recombinantly expressed polypeptides. frontiersin.orgresearchgate.net |

| Aryl Thioesters (e.g., MPAA-catalyzed) | In-situ exchange from alkyl thioesters | More labile and reactive, accelerating slow ligations. | Often used with thiol additives like 4-mercaptophenylacetic acid (MPAA) during ligation. nih.govwikipedia.org |

These advanced synthetic methodologies underscore the versatility of thioester chemistry. By enabling the controlled assembly of peptide fragments, including at internal side chains, thioester-mediated ligation provides crucial access to complex branched peptide structures that would be challenging to produce by other means.

Spectroscopic and Chromatographic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structure determination of S-Methyl 2-methylbutanethioate.

¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the atomic connectivity within the this compound molecule, including the critical sulfur-carbon bonds.

In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their local electronic environment. The protons of the S-methyl group (-S-CH₃) are expected to resonate at a characteristic chemical shift, providing direct evidence for the sulfur-methyl bond. Similarly, the protons on the carbon adjacent to the carbonyl group (C=O) and the other protons in the 2-methylbutanoyl moiety will exhibit distinct chemical shifts and coupling patterns, allowing for the complete assignment of the proton skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| S-CH ₃ | ~2.3 | ~11 |

| CH ₃-CH- | ~1.1 | ~16 |

| -CH ₂- | ~1.4-1.7 | ~26 |

| CH ₃- | ~0.9 | ~11 |

| -CH - | ~2.6 | ~48 |

| -C=O | - | ~200 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound, especially within complex biological samples.

GC-MS allows for both the identification (qualitative analysis) and measurement (quantitative analysis) of this compound in diverse biological materials, such as fruits and fermented foods. In this technique, the volatile compounds from the sample are separated based on their boiling points and interactions with a stationary phase in a gas chromatograph. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification by comparison to spectral libraries. For quantitative analysis, the abundance of specific ions is measured and compared to that of a known concentration of a standard, enabling the determination of the compound's concentration in the original sample.

To analyze volatile compounds like this compound present in a solid or liquid matrix, headspace extraction techniques are often employed prior to GC-MS analysis. These methods isolate volatile and semi-volatile compounds from the non-volatile components of the sample.

Headspace Stir-Bar Sorptive Extraction (HSSE) involves placing a magnetic stir bar coated with a sorbent material (such as polydimethylsiloxane, PDMS) in the headspace above the sample. The volatile compounds partition from the sample into the headspace and are then adsorbed onto the stir bar. The stir bar is subsequently thermally desorbed in the injector of the GC, releasing the trapped analytes for analysis. This technique was used to monitor the aroma production of this compound in melons during ripening nih.gov.

Solid-Phase Microextraction (SPME) is another widely used headspace technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample. researchgate.net The volatile analytes adsorb to the fiber, which is then inserted directly into the hot GC injector for desorption and analysis. researchgate.net SPME is a solvent-free, rapid, and sensitive method for extracting volatile compounds from various matrices.

For a more in-depth and comprehensive analysis of volatile sulfur compounds, advanced hyphenated techniques are utilized. Thermal Desorption (TD) coupled with Gas Chromatography and Time-of-Flight Mass Spectrometry (TD-GC-TOF MS) offers high sensitivity and rapid data acquisition. Thermal desorption is an ideal technique for analyzing trace-level vapors. ingenieria-analitica.combargal.co.il The use of TOF MS allows for the acquisition of full mass spectra at very high speeds, which is beneficial for deconvoluting complex chromatograms and identifying co-eluting compounds.

The addition of soft ionization techniques, such as Select-eV®, can further enhance the analysis. This technology allows for the control of electron ionization energy, which can reduce the fragmentation of molecules in the mass spectrometer. This results in a more prominent molecular ion peak, aiding in the confident identification of compounds, especially isomers that may have similar fragmentation patterns at standard ionization energies. This comprehensive approach is particularly valuable for the untargeted profiling of volatile compounds in complex samples.

Olfactometric Assessment and Aroma Profiling

Gas chromatography-olfactometry (GC-O) is a specialized technique that combines the separation power of gas chromatography with human sensory perception. As compounds elute from the GC column, the effluent is split, with one portion going to a mass spectrometer for identification and the other to an olfactometry port where a trained analyst sniffs the eluting compounds and describes their odor.

Table 2: Summary of Analytical Techniques for this compound

| Technique | Application | Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation | Confirmation of atomic connectivity and functional groups, including the sulfur-carbon bond. |

| GC-MS | Qualitative and Quantitative Analysis | Identification and quantification of the compound in complex biological matrices. |

| HSSE and SPME | Sample Preparation | Extraction and concentration of volatile compounds from solid or liquid samples for GC-MS analysis. |

| TD-GC-TOF MS with Select-eV | Comprehensive Profiling | High-sensitivity detection and confident identification of volatile compounds in complex mixtures. |

| GC-O | Olfactometric Assessment | Characterization of the specific odor and aroma contribution of the compound. |

Gas Chromatography-Olfactometry (GC-O) for Identification of Odor-Active Components

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique in flavor research that directly links a volatile compound to its perceived scent. As compounds elute from the gas chromatograph column, the effluent is split between a chemical detector (like a mass spectrometer) and a sniffing port, where a trained analyst assesses the odor. This method allows for the identification of odor-active compounds, even those present at concentrations too low for instrumental detection but high enough to be perceived by the human nose.

Research has successfully employed GC-O to identify this compound as an important odor-active compound in various natural products. For instance, it was identified as a contributor to the aroma of ripe Charentais melons vdoc.pubntou.edu.twntou.edu.tw. The technique is sensitive enough to distinguish between the different scents of the compound's stereoisomers. The two enantiomers of this compound possess distinctly different aroma characteristics, which have been described through GC-O analysis leffingwell.comleffingwell.com. The racemic form is often described as having a natural but weak odor, while the individual enantiomers can present unique and potent aromas leffingwell.comleffingwell.com.

General odor descriptors for this compound as perceived at a GC-O sniffing port include notes of cabbage, sweet, sulfurous, and tropical fruit ghostanalyst.org.

| Compound | Reported Odor Description |

|---|---|

| (-)-S-methyl (2R)-2-methylbutanethioate | Described as a beautiful, fresh, unique, and strong odor reminiscent of fresh passion fruit leffingwell.comleffingwell.com. |

| (+)-S-methyl (2S)-2-methylbutanethioate (and racemic form) | Characterized as a natural but low-strength odor with slight other smells leffingwell.comleffingwell.com. |

Aroma Extract Dilution Analysis (AEDA) in Potency Assessment

While a specific FD factor for this compound is not detailed in the available research, its identification as a key odor-active compound in studies on melon aroma suggests its significance and potency vdoc.pubntou.edu.twntou.edu.tw. Such studies utilize AEDA to pinpoint the compounds that are most critical to the product's characteristic scent. The principle of AEDA demonstrates how the impact of a compound is determined not just by its concentration, but by the combination of its concentration and its odor threshold ntou.edu.tw.

| Dilution Step | FD Factor | Description |

|---|---|---|

| Original Extract (1:1) | 1 | All odor-active compounds are detected by GC-O. |

| 1st Dilution (e.g., 1:2) | 2 | Compounds with the lowest potency or concentration are no longer detected. |

| 2nd Dilution (e.g., 1:4) | 4 | Fewer compounds are detected. |

| nth Dilution | 2^n | Only the most potent odorants remain detectable. The FD factor is the final dilution at which the compound is smelled ntou.edu.tw. |

Chemometric Analysis for Compound Differentiation and Pattern Recognition

Chemometrics involves the use of statistical and mathematical methods to analyze chemical data. In the context of flavor research, chemometric techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are applied to large datasets of volatile compounds obtained from chromatographic analysis. The goal is to differentiate samples based on their origin, processing, or quality, and to identify patterns and correlations among variables (the volatile compounds) and samples.

The volatile profile of a food product, which can consist of hundreds of compounds including thioesters like this compound, serves as a chemical fingerprint. By applying chemometric analysis to these fingerprints from various samples, researchers can identify the specific compounds that act as key markers for differentiation. For example, this approach can distinguish between cheeses of different ripening times or fruits from different geographical locations.

While specific studies highlighting this compound as a key differentiator in a chemometric model were not identified in the provided search results, it is the type of compound that would be included in the comprehensive volatile data used for such analyses. The presence and concentration of sulfur compounds are often significant variables in the statistical models used to classify food products like cheese and fruit.

| Component | Description |

|---|---|

| Samples | Multiple products to be compared (e.g., different melon varieties, cheeses at various ripening stages). |

| Variables | Quantitative data (e.g., peak area, concentration) for all identified volatile compounds, including this compound. |

| Data Matrix | A table where rows represent the samples and columns represent the variables (compounds). |

| Chemometric Methods | Statistical tools (e.g., PCA, PLS-DA) are applied to the data matrix to reveal patterns, clusters, and correlations. |

| Output | Visualizations (e.g., score plots, loading plots) that show how samples group together and which compounds are responsible for the differentiation. |

Chirality and Stereoisomeric Research

Stereoisomeric Identification and Analytical Separation Methodologies

The separation of stereoisomers is often challenging because they typically have identical physical and chemical properties in an achiral environment. researchgate.net Effective separation and identification of the enantiomers of chiral compounds like S-methyl 2-methylbutanethioate require specialized analytical techniques. researchgate.net Configurational isomers, such as enantiomers, are distinct forms that remain stable under typical separation conditions. researchgate.net

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods for chiral separations. These techniques commonly employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. mdpi.com For instance, a normal-phase HPLC method was successfully developed to separate eight stereoisomers of a molecule with three chiral centers using a Chiralcel OD-H column. nih.gov The choice of mobile phase additives and the adjustment of flow rate and column temperature are critical in achieving resolution. nih.gov For other chiral molecules, such as certain amino acids, zwitterionic CSPs based on Cinchona alkaloids have been used effectively in HPLC. mdpi.com

In gas chromatography, chiral stationary phases like modified cyclodextrins are frequently used to resolve enantiomers of volatile compounds. Multidimensional gas chromatography with specific cyclodextrin (B1172386) derivatives has proven effective for separating complex chiral molecules. researchgate.net These methodologies are fundamental for the quality control of chiral purity and for detailed studies of individual stereoisomers. mdpi.comnih.gov

Differential Olfactory Perception and Sensory Thresholds of Enantiomers

The enantiomers of this compound exhibit markedly different olfactory characteristics. The perception of odor is highly dependent on the stereochemistry of the molecule, as the chiral odorant interacts with specific olfactory receptors.

The (2R)-enantiomer, specifically (-)-S-methyl (2R)-2-methylbutanethioate, is described as having a pleasant and potent aroma. leffingwell.com Its scent is characterized as a "beautiful, fresh, highly-taste, unique, strong odor which reminds a strong, fresh passion fruit". leffingwell.com In contrast, the racemic mixture of this compound is perceived as having a natural but weak odor with slight off-notes. leffingwell.com Flavorists and perfumers have pointed out that the racemic form's fragrance is low in strength. leffingwell.com The (+)-S-methyl (2S)-2-methylbutanethioate is associated with this weaker, less distinct aroma profile. leffingwell.com

This significant difference in scent profile underscores the specificity of human olfactory receptors. The distinct aroma of the (2R)-enantiomer makes it a valuable component in the flavor and fragrance industry, particularly for creating fresh, passion fruit-like notes. leffingwell.com

Table 1: Olfactory Profile of this compound Stereoisomers

| Stereoisomer | Reported Odor Description |

|---|---|

| (-)-S-methyl (2R)-2-methylbutanethioate | A beautiful, fresh, highly-taste, unique, strong odor reminiscent of strong, fresh passion fruit. leffingwell.com |

| (+)-S-methyl (2S)-2-methylbutanethioate | Associated with the weaker, less distinct aroma of the racemic mixture. leffingwell.com |

| Racemic this compound | A natural but low-strength odor with slight other smells. leffingwell.com |

Enantiomeric Ratios in Natural Isolates and Their Biosynthetic Implications

In nature, chiral molecules are often produced through highly stereoselective biosynthetic pathways, resulting in a predominance of one enantiomer. For compounds structurally related to this compound, such as methyl 2-methylbutanoate, the (S)-enantiomer is typically found in high excess in natural sources. nih.gov This stereochemical preference is often linked to the chirality of the metabolic precursors. The biosynthesis of 2-methylbutanoic acid and its derivatives is commonly derived from the amino acid L-isoleucine, which has (2S, 3S) stereochemistry.

However, the enantiomeric ratio can vary significantly depending on the biological system. For example, research on a beverage fermented with shiitake mushrooms found that while (S)-methyl 2-methylbutanoate is typically dominant, the fermentation process could yield up to 35% of the (R)-enantiomer. nih.gov This was attributed to the shiitake's ability to esterify (R)-2-methylbutanoic acid, present as a precursor in the substrate, at a faster rate than the (S)-enantiomer. nih.gov The study also identified minor pathways for the formation of the (R)-enantiomer from the transformation of unsaturated secondary metabolites derived from L-isoleucine. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing S-methyl 2-methylbutanethioate in laboratory settings?

- Methodological Answer : Synthesis typically involves thioesterification of 2-methylbutanethioic acid with methylating agents like methyl iodide under inert conditions. Characterization requires gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural ambiguities. Physical properties (e.g., boiling point: 142–143°C, density: 0.966 g/mL) should be cross-verified against literature using calibrated instruments . For reproducibility, replicate experiments (e.g., ≥3 trials) and statistical validation of spectral data are critical .

Q. How should researchers design experiments to evaluate the stability of this compound under varying environmental conditions?

- Methodological Answer : Use a randomized block design with controlled variables (temperature, pH, light exposure). For example, test stability at 25°C, 40°C, and 60°C under acidic (pH 4), neutral (pH 7), and alkaline (pH 10) conditions. Employ high-performance liquid chromatography (HPLC) for quantitative degradation analysis. Include negative controls (e.g., solvent-only samples) and triplicate measurements to account for experimental noise .

Q. What analytical techniques are recommended for detecting trace amounts of this compound in complex matrices (e.g., biological or environmental samples)?

- Methodological Answer : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) coupled with GC-MS is optimal for isolating and identifying trace compounds. Optimize extraction parameters (e.g., fiber coating for SPME, solvent polarity for LLE) to enhance selectivity. Validate methods using spiked recovery experiments and internal standards (e.g., deuterated analogs) to ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR or IR) for this compound across studies?

- Methodological Answer : Conduct a systematic review of existing literature to identify confounding variables (e.g., solvent effects, instrument calibration). Replicate disputed experiments under standardized conditions (e.g., deuterated chloroform for NMR, KBr pellets for IR). Use multivariate statistical analysis (e.g., principal component analysis) to differentiate artifacts from true spectral variations. Cross-reference with computational chemistry tools (e.g., density functional theory simulations) to validate peak assignments .

Q. What strategies are effective for integrating heterogeneous data (e.g., conflicting bioactivity or toxicity results) in meta-analyses involving this compound?

- Methodological Answer : Apply stratified meta-analysis to subgroup data by study design (e.g., in vitro vs. in vivo). Assess heterogeneity using I² statistics and address biases via sensitivity analyses. For dose-response inconsistencies, use restricted cubic spline models to account for non-linear relationships. Ensure compliance with PRISMA guidelines for transparency and reproducibility .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, high-resolution MS) address challenges in elucidating the stereochemical properties of this compound derivatives?

- Methodological Answer : NOESY or ROESY NMR experiments can resolve spatial proximities of substituents in stereoisomers. High-resolution MS (HRMS) with collision-induced dissociation (CID) provides fragmentation patterns to distinguish isobaric structures. Pair these with X-ray crystallography for unambiguous confirmation of crystal packing and stereochemistry .

Q. What experimental frameworks are recommended for studying the kinetic behavior of this compound in catalytic reactions?

- Methodological Answer : Implement stopped-flow spectroscopy or quench-flow techniques to monitor rapid reaction intermediates. Use Eyring plot analysis to derive activation parameters (Δ‡H, Δ‡S). Validate kinetic models (e.g., pseudo-first-order approximations) via nonlinear regression tools like MATLAB or Python’s SciPy library. Include isotopic labeling (e.g., ¹⁸O or ³⁴S) to track mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.